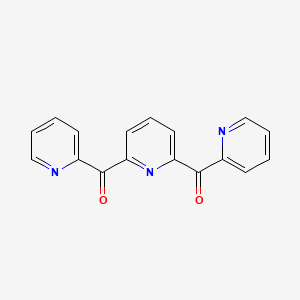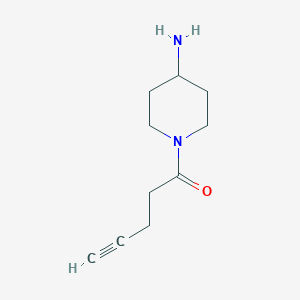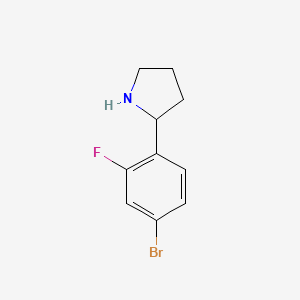
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid typically involves the reaction of hydroxylamine with a suitable ketone or aldehyde. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the oxime. For instance, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum efficiency and purity of the final product .
化学反応の分析
Types of Reactions
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary and secondary amines, and substituted oxime derivatives .
科学的研究の応用
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in drug development, particularly as an antidote for organophosphate poisoning.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
類似化合物との比較
Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar in structure and function to pralidoxime.
Methoxime: Used in similar applications but with different pharmacokinetic properties.
Uniqueness
Its ability to form stable oxime derivatives and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts .
特性
分子式 |
C7H16N2O4 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
acetic acid;(NE)-N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c1-4(6-8)5(2,3)7-9;1-2(3)4/h7-9H,1-3H3;1H3,(H,3,4)/b6-4+; |
InChIキー |
ZYPDLTYCTRZVNP-CVDVRWGVSA-N |
異性体SMILES |
C/C(=N\O)/C(C)(C)NO.CC(=O)O |
正規SMILES |
CC(=NO)C(C)(C)NO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)



![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)





